molecular formula C13H16ClN5O B251163 N-(2-butyl-2H-tetraazol-5-yl)-2-(4-chlorophenyl)acetamide

N-(2-butyl-2H-tetraazol-5-yl)-2-(4-chlorophenyl)acetamide

Cat. No.: B251163
M. Wt: 293.75 g/mol
InChI Key: OITFOAUPIBEFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetraazol-5-yl)-2-(4-chlorophenyl)acetamide, commonly known as BTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

BTA exerts its therapeutic effects through the inhibition of several key enzymes and proteins involved in cancer cell growth and survival. Specifically, BTA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, BTA has been found to downregulate the expression of several proteins involved in cell cycle progression and survival, including cyclin D1 and Bcl-2.
Biochemical and physiological effects:
BTA has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of cytokine expression. BTA has also been found to inhibit the growth and invasion of cancer cells, as well as to reduce the formation of blood vessels that supply tumors with nutrients and oxygen.

Advantages and Limitations for Lab Experiments

One advantage of using BTA in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, BTA has been shown to have a relatively low toxicity profile, making it a potentially attractive therapeutic agent. However, one limitation of using BTA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on BTA. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of BTA. Additionally, further studies are needed to elucidate the precise mechanism of action of BTA and to identify potential biomarkers that may predict response to BTA treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BTA in humans.

Synthesis Methods

BTA can be synthesized through a multistep process involving the reaction of 2-aminobenzonitrile with butylamine, followed by cyclization with sodium azide, and finally, acetylation with acetic anhydride. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

BTA has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, BTA has been investigated for its potential use in treating inflammation, bacterial infections, and neurological disorders.

Properties

Molecular Formula

C13H16ClN5O

Molecular Weight

293.75 g/mol

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C13H16ClN5O/c1-2-3-8-19-17-13(16-18-19)15-12(20)9-10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,15,17,20)

InChI Key

OITFOAUPIBEFOD-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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